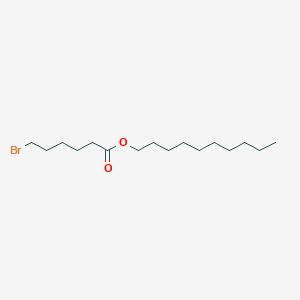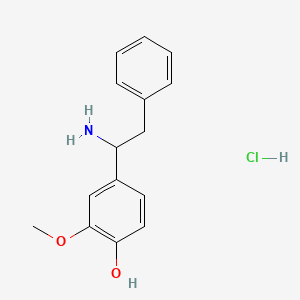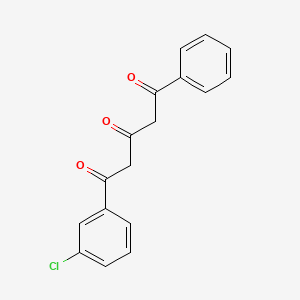![molecular formula C17H28O4 B14013361 Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate CAS No. 35207-83-1](/img/structure/B14013361.png)
Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate is a chemical compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[4.1.0]heptane core with two tert-butyl ester groups attached at the 7th position. The presence of these bulky tert-butyl groups imparts significant steric hindrance, influencing the compound’s reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a cyclopropanation reaction, where a suitable diene undergoes cyclization in the presence of a catalyst. The reaction conditions often include:
Catalysts: Transition metal catalysts such as platinum (II) or gold (I) are commonly used.
Solvents: Organic solvents like dichloromethane or toluene.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation processes using continuous flow reactors. These methods ensure consistent product quality and yield. The use of automated systems for catalyst addition and temperature control further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidation typically leads to the formation of carboxylic acids.
Reduction: Reduction results in the formation of alcohols.
Substitution: Substitution reactions yield various esters or ethers depending on the nucleophile used.
Applications De Recherche Scientifique
Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate finds applications in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: Investigated for its potential as a molecular probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate involves its interaction with specific molecular targets. The compound’s bulky tert-butyl groups influence its binding affinity and selectivity towards these targets. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may modulate receptor activity by interacting with receptor binding sites.
Comparaison Avec Des Composés Similaires
Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate can be compared with other similar compounds, such as:
Bicyclo[4.1.0]heptane: Lacks the tert-butyl ester groups, resulting in different reactivity and stability.
Bicyclo[3.1.0]hexane: A smaller bicyclic compound with different steric and electronic properties.
Bicyclo[2.2.1]heptane:
The uniqueness of this compound lies in its specific bicyclic structure and the presence of bulky tert-butyl ester groups, which significantly influence its chemical behavior and applications.
Propriétés
Numéro CAS |
35207-83-1 |
|---|---|
Formule moléculaire |
C17H28O4 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
ditert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate |
InChI |
InChI=1S/C17H28O4/c1-15(2,3)20-13(18)17(14(19)21-16(4,5)6)11-9-7-8-10-12(11)17/h11-12H,7-10H2,1-6H3 |
Clé InChI |
XVBAKGUEWZXFKI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1(C2C1CCCC2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


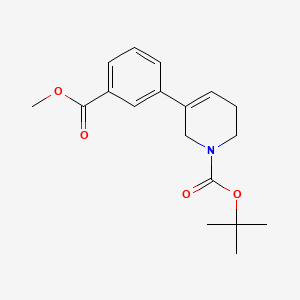
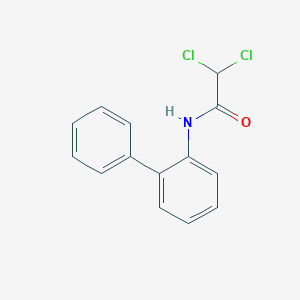
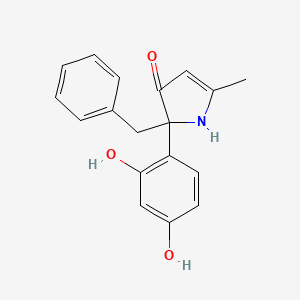
![1-Ethyl 4-[(carboxymethyl)methylamino]benzoate](/img/structure/B14013302.png)
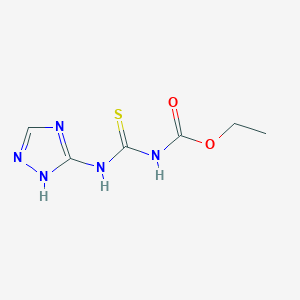

methanone](/img/structure/B14013331.png)
![2-{4-[(2,4-Diamino-quinazolin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanedioic acid](/img/structure/B14013336.png)
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]benzamide](/img/structure/B14013338.png)
